1-Fluorobutane (CAS: 2366-52-1) is a monofluorinated hydrocarbon of the alkyl halide class. It serves as a chemical intermediate and a source of the butyl group in organic synthesis. Its procurement and application are primarily dictated by the properties of its carbon-fluorine (C-F) bond, which is significantly stronger and more polar than the carbon-halogen bonds in its common analogs like 1-chlorobutane or 1-bromobutane. This distinction governs its stability, reactivity, and suitability for specialized process conditions where other alkyl halides would be unsuitable.
Direct substitution of 1-fluorobutane with other 1-halobutanes (chloro, bromo, iodo) will lead to process failure in many synthetic applications. The primary reason is the exceptionally high strength of the C-F bond, which makes the fluoride ion a very poor leaving group compared to chloride, bromide, and iodide. Consequently, 1-fluorobutane is highly resistant to standard nucleophilic substitution reactions (SN1/SN2) where cleavage of the carbon-halogen bond is the objective. A process designed for the reactivity of 1-bromobutane, for instance, will show little to no conversion if 1-fluorobutane is used as a drop-in replacement under the same conditions, making it a functionally distinct reagent rather than a simple analog.
The carbon-fluorine bond in 1-fluorobutane is significantly stronger than the carbon-halogen bonds in its analogs, making it exceptionally stable. This high bond dissociation energy (BDE) means that significantly more energy is required to cleave the C-F bond compared to C-Cl, C-Br, or C-I bonds. This renders the compound resistant to chemical attack and thermal degradation under conditions that would readily break down other 1-halobutanes.
| Evidence Dimension | Average Carbon-Halogen Bond Dissociation Energy (Primary Alkane) |
| Target Compound Data | C-F: ~460 kJ/mol |
| Comparator Or Baseline | C-Cl: ~339 kJ/mol; C-Br: ~285 kJ/mol; C-I: ~234 kJ/mol |
| Quantified Difference | +36% vs C-Cl; +61% vs C-Br; +96% vs C-I |
| Conditions | General values for primary alkyl halides in the gas phase. |
This superior bond strength allows the use of 1-fluorobutane in high-temperature processes or as a stable component in reactive chemical mixtures where other halobutanes would decompose.
In bimolecular nucleophilic substitution (SN2) reactions, fluoride is a notoriously poor leaving group, making 1-fluorobutane orders of magnitude less reactive than its halogen analogs. For example, in the reaction with iodide in acetone, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane. While direct rate data for 1-fluorobutane in this specific reaction is less common due to its extreme inertness, the established leaving group trend (I > Br > Cl >> F) confirms its suitability for applications requiring a non-labile butyl group.
| Evidence Dimension | Relative SN2 Reaction Rate (vs. Iodide in Acetone) |
| Target Compound Data | Extremely low (Fluoride is a very poor leaving group) |
| Comparator Or Baseline | 1-Chlorobutane (Relative Rate = 1); 1-Bromobutane (Relative Rate = 167) |
| Quantified Difference | Significantly less reactive than both 1-chlorobutane and 1-bromobutane. |
| Conditions | SN2 reaction with NaI in acetone at 25°C. |
This inertness is a key procurement driver for syntheses where a butyl group must be present but remain unreactive while other functional groups on the molecule undergo nucleophilic attack.
1-Fluorobutane exhibits a significantly lower boiling point compared to other 1-halobutanes. This is primarily because the strong polarity of the C-F bond is not sufficient to overcome the much weaker van der Waals forces associated with the small fluorine atom, compared to the larger, more polarizable chlorine, bromine, and iodine atoms which lead to stronger intermolecular attractions.
| Evidence Dimension | Boiling Point at Standard Pressure |
| Target Compound Data | 32 °C |
| Comparator Or Baseline | 1-Chlorobutane: 78 °C; 1-Bromobutane: 101 °C; 1-Iodobutane: 130 °C |
| Quantified Difference | 46–98 °C lower than other 1-halobutanes |
| Conditions | Atmospheric pressure (1 atm). |
This low boiling point simplifies its removal from a reaction mixture via distillation or evaporation at mild temperatures, reducing thermal stress on sensitive products and potentially lowering purification costs.
The robust C-F bond makes 1-fluorobutane highly resistant to electrochemical reduction compared to other alkyl halides. The reduction potential of alkyl fluorides is significantly more negative than that of alkyl chlorides, bromides, and iodides. This stability is critical in electrochemical environments, such as high-voltage lithium-ion batteries, where electrolyte components must resist degradation at the electrode surfaces to ensure long cycle life and safety.
| Evidence Dimension | Relative Electrochemical Reduction Potential |
| Target Compound Data | Most negative (hardest to reduce) |
| Comparator Or Baseline | Alkyl Chlorides, Bromides, and Iodides (reduction becomes progressively easier: R-Cl > R-Br > R-I) |
| Quantified Difference | Alkyl fluorides are the most electrochemically stable class of alkyl halides. |
| Conditions | General electrochemical reduction in aprotic solvents. |
This electrochemical inertness makes 1-fluorobutane a candidate for use as a co-solvent or additive in electrolyte formulations designed for high-voltage applications where standard solvents or other halides would decompose.
For multi-step syntheses requiring the introduction of a butyl group that must remain intact during subsequent harsh chemical transformations (e.g., strong oxidation, aggressive nucleophilic attack on other sites), the high bond energy of the C-F bond makes 1-fluorobutane a suitable, albeit unreactive, starting material. Its use ensures the butyl moiety's survival where 1-bromo or 1-chlorobutane would lead to unwanted side reactions.
In the development of next-generation lithium-ion batteries, its high electrochemical stability allows for its use as a component in electrolyte formulations. Its resistance to reductive degradation at the anode surface can help form a more stable solid-electrolyte interphase (SEI), potentially improving battery cycle life and safety under high-voltage operation.
The low boiling point (32 °C) of 1-fluorobutane allows it to be used as a volatile, inert liquid medium or temporary functional group that can be completely removed under mild vacuum and near-room-temperature conditions. This is advantageous for processes involving thermally sensitive substrates where the higher temperatures needed to remove residual 1-chlorobutane (78 °C) or 1-bromobutane (101 °C) would cause degradation.
Flammable;Irritant